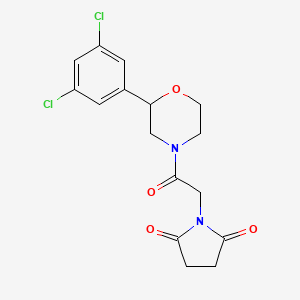
N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence-Conjugated Pyrrole/Imidazole Polyamides
Pyrrole-imidazole (Py-Im) polyamides, similar in structure to N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide, are sequence-specific DNA-binding modules used for gene regulation and as synthetic transcriptional factors. These compounds, when conjugated with fluorophores, become powerful tools for detecting specific DNA sequences through Förster resonance energy transfer (FRET) observed between differently conjugated Py-Im polyamides on the nucleosome. This technology is promising for characterizing protein-DNA complex formations and understanding gene expression regulation (Han, Sugiyama, & Harada, 2016).
Anticancer Applications
This compound-related compounds, specifically those targeting Poly(ADP-ribose) polymerase (PARP) enzymes, such as ABT-888, exhibit significant potential in cancer therapy. These compounds demonstrate excellent PARP enzyme potency and cellular potency, making them valuable in treating various cancers. The development of these inhibitors highlights the role of similar compounds in advancing cancer treatment modalities (Penning et al., 2009).
Sequence-Specific DNA Alkylation
Pyrrole-imidazole polyamides, akin to this compound, can be designed to bind specifically to DNA sequences, recruiting alkylating agents to predetermined sequences. This specificity offers a path to direct gene expression control, presenting a novel approach for therapeutic interventions in cancer and other genetic diseases. The synthesis and characterization of these compounds underscore their potential in genetic research and drug development (Bando & Sugiyama, 2006).
Bromination of Pyrroles
Research on the bromination of pyrroles, including ester-, cyano-, and carboxamide-substituted derivatives, has applications in the synthesis of marine natural products and other organic compounds. This work demonstrates the versatility of pyrrole derivatives in organic synthesis, contributing to the development of new materials and drugs (Wischang & Hartung, 2011).
Solid Phase Synthesis of Polyamides
The development of solid phase synthesis techniques for polyamides containing pyrrole and imidazole amino acids is crucial for creating DNA-binding ligands with high specificity. These advancements facilitate the production of polyamides for research and therapeutic purposes, showcasing the chemical utility of pyrrole derivatives (Wurtz, Turner, Baird, & Dervan, 2001).
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-methylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-2-7(6-11)8(12)10-4-3-9/h2,5-6H,4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBNGJSUSLNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
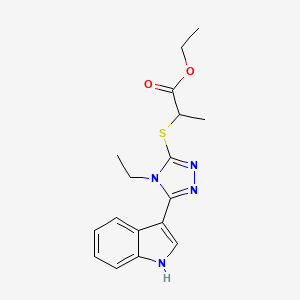
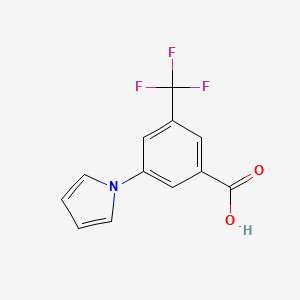
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
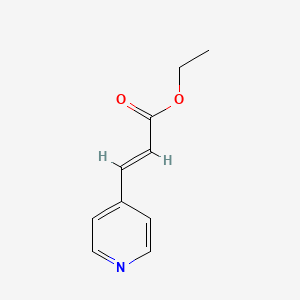
![2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2685089.png)
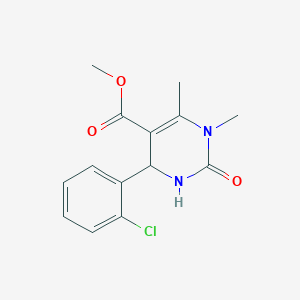
![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
